molecular formula C14H11ClFNO4S B1348682 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 690646-06-1

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B1348682
CAS No.: 690646-06-1
M. Wt: 343.8 g/mol
InChI Key: XDBMHGBVEFTTBW-UHFFFAOYSA-N
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Description

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with benzoic acid derivatives under sulfonylation conditions. The reaction is usually carried out in the presence of a sulfonyl chloride reagent and a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development and enzyme inhibition studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in its functional groups and reactivity.

    4-Fluoro-3-chlorophenylboronic acid: Similar aromatic structure but with different functional groups, leading to distinct chemical properties and applications.

Uniqueness

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid is unique due to its combination of a benzoic acid core with a sulfonamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMHGBVEFTTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359572
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-06-1
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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